molecular formula C17H15Cl2NO3 B185605 N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 292644-25-8

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B185605
M. Wt: 352.2 g/mol
InChI Key: BSZAGWCZBWPHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It was first introduced in the 1980s and has since been widely used in agriculture and public health to control pests such as fleas, ticks, and mosquitoes. Fenoxycarb has a unique mode of action that targets the growth and development of insects, making it an effective tool for pest management.

Mechanism Of Action

Fenoxycarb acts as an insect growth regulator, disrupting the insect's hormonal balance and preventing it from developing into an adult. It works by inhibiting the production of chitin, a key component of the insect's exoskeleton, which leads to the disruption of the molting process. This, in turn, prevents the insect from reaching maturity and reproducing, effectively controlling the pest population.

Biochemical And Physiological Effects

Fenoxycarb has been shown to have minimal toxicity to mammals and non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation. However, it can have some physiological effects on insects, such as delaying the onset of metamorphosis and reducing the fecundity of female insects. These effects make it an effective tool for controlling pest populations.

Advantages And Limitations For Lab Experiments

Fenoxycarb has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. It also has a unique mode of action that can be used to study insect growth and development. However, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide has some limitations in laboratory experiments. Its effects on non-target organisms are not well understood, and it may not be suitable for use in certain experimental designs.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the study of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide's effects on insect populations over time, including the potential for resistance development. Finally, there is a need for further research on the ecological and environmental impacts of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide use, particularly in aquatic ecosystems.

Synthesis Methods

Fenoxycarb can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 3-acetylphenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with a chlorinating agent to form the final product, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective insecticide for commercial use.

Scientific Research Applications

Fenoxycarb has been extensively studied for its insecticidal properties and its potential use in pest management. Scientific research has shown that N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide can be effective against a wide range of insect pests, including fleas, ticks, and mosquitoes. It works by disrupting the insect's hormonal balance, which leads to the inhibition of growth and development. Fenoxycarb is also relatively safe for non-target organisms, making it a desirable alternative to traditional insecticides.

properties

CAS RN

292644-25-8

Product Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C17H15Cl2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-9,11H,1-2H3,(H,20,22)

InChI Key

BSZAGWCZBWPHRI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.